5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine
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Overview
Description
5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C11H17ClN4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Pyrimidine derivatives have been associated with a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrimidine derivatives have been associated with a range of effects due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine typically involves the reaction of 5-chloropyrimidine with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-(4-isopropylpiperazin-1-yl)pyrimidine .
Scientific Research Applications
5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
2-(4-Methylpiperazin-1-yl)pyrimidine: Another similar compound with a different substituent on the piperazine ring.
Uniqueness
5-Chloro-2-(4-isopropylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the isopropyl group on the piperazine ring can lead to distinct interactions with biological targets compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBKUMTXKDLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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